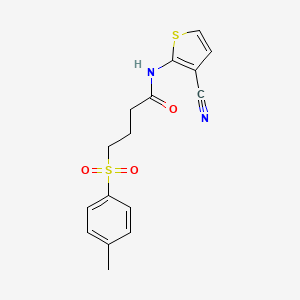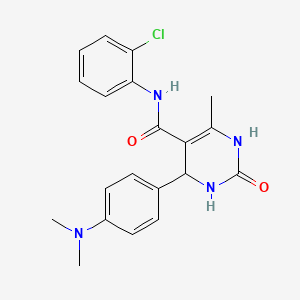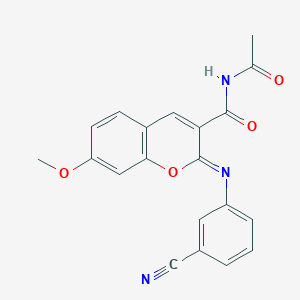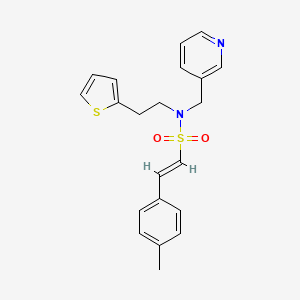
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Molecular Engineering and Solar Cell Applications
Organic sensitizers, including compounds with cyanothiophene units, are crucial in developing dye-sensitized solar cells (DSSCs). These sensitizers are designed to improve solar-to-electricity conversion efficiency by optimizing their molecular structure for better light absorption and electron transfer properties. For instance, compounds similar to N-(3-cyanothiophen-2-yl)-4-tosylbutanamide are studied for their incident photon-to-current conversion efficiency when anchored onto TiO2 films. This research highlights the potential of cyanothiophene derivatives in enhancing the photovoltaic performance of solar cells (Kim et al., 2006).
Advanced Organic Synthesis Techniques
The compound's structural features, such as the cyanothiophene moiety, are explored in synthesizing highly substituted indolines and indoles. These processes involve intramolecular cycloadditions, demonstrating the versatility of cyanothiophene derivatives in constructing complex organic molecules. Such methodologies are foundational in developing pharmaceuticals and materials science (Dunetz & Danheiser, 2005).
Gold-Catalyzed Cycloisomerizations
The reactivity of ene-ynamides, closely related to the functional groups in this compound, under gold catalysis is a significant area of research. These reactions offer a pathway to synthesize compounds with complex architectures, including cyclobutanones and methanopyrrolidine derivatives, demonstrating the potential for creating bioactive molecules and advanced materials (Couty, Meyer, & Cossy, 2009).
Electronic Properties and Sensing Applications
Derivatives of cyanothiophene are investigated for their electronic properties, particularly in constructing donor-acceptor-donor (D-A-D) triads. These materials are fundamental in developing organic electronics, including sensors and light-emitting devices. The electron-withdrawing cyano group plays a critical role in modulating the electronic interactions within these triads, potentially leading to applications in environmental monitoring and advanced displays (Mallet et al., 2012).
Antioxidant and Antimicrobial Properties
Research on compounds structurally related to this compound reveals significant antioxidant and antimicrobial activities. These findings suggest potential applications in developing new therapeutic agents. The ability to interact with DNA bases and exhibit activity against various pathogens highlights the compound's relevance in medicinal chemistry and drug design (Cakmak et al., 2022).
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-4-6-14(7-5-12)23(20,21)10-2-3-15(19)18-16-13(11-17)8-9-22-16/h4-9H,2-3,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBJEFELDYISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581334.png)
![N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2581336.png)
![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2581337.png)
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan](/img/structure/B2581339.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2581341.png)


![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)
